molecular formula C10H8BrF3O2 B1420778 Ethyl 3-bromo-4-(trifluoromethyl)benzoate CAS No. 1214386-97-6

Ethyl 3-bromo-4-(trifluoromethyl)benzoate

Cat. No.: B1420778
CAS No.: 1214386-97-6
M. Wt: 297.07 g/mol
InChI Key: WFSHWYNATMAQHP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves

Mode of Action

Benzylic compounds, which share a similar structure, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

Based on its potential interaction with peripheral sensory trigeminal nerves , it could be involved in pain signaling pathways

Result of Action

Based on its potential interaction with peripheral sensory trigeminal nerves , it could potentially influence pain signaling

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 3-bromo-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of ethyl 4-(trifluoromethyl)benzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound. Additionally, the bromination step can be optimized using advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 3-bromo-4-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 3-bromo-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4-(trifluoromethyl)benzoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Agricultural Chemistry: Explored for its potential use in the development of agrochemicals.

Comparison with Similar Compounds

Ethyl 3-bromo-4-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(trifluoromethyl)benzoate: Lacks the bromine substitution, making it less reactive in nucleophilic substitution reactions.

    3-Bromo-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Ethyl 3-bromo-5-(trifluoromethyl)benzoate: Has the trifluoromethyl group at a different position, leading to different steric and electronic effects.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biological Activity

Ethyl 3-bromo-4-(trifluoromethyl)benzoate, with the molecular formula C10_{10}H8_8BrF3_3O2_2 and a molecular weight of approximately 297.07 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted at the meta position with a bromine atom and at the para position with a trifluoromethyl group. These substituents contribute to its unique chemical properties, influencing its reactivity and interaction with biological systems.

Biological Activity

1. Antimicrobial Properties:
Research indicates that compounds with similar structures often exhibit antimicrobial properties. This compound is hypothesized to interact with various biological targets, potentially modulating enzyme activity or receptor binding, which could lead to therapeutic applications against microbial infections.

2. Anticancer Potential:
The bromine and trifluoromethyl groups enhance the lipophilicity of the compound, allowing it to penetrate cell membranes effectively. Preliminary studies suggest that this compound may exhibit anticancer activity by interfering with cancer cell proliferation pathways .

3. In Vitro Studies:
In vitro assays have indicated that derivatives of benzoate compounds can show varying degrees of biological activity. For instance, salicylanilide esters containing similar functional groups demonstrated significant antifungal activity, suggesting that this compound may also possess similar antifungal properties .

The mechanism of action for this compound likely involves:

  • Lipophilicity Enhancement: The trifluoromethyl group increases lipophilicity, facilitating cellular uptake.
  • Halogen Bonding: The bromine atom may participate in halogen bonding, influencing the compound's interaction with biological macromolecules such as proteins and nucleic acids.
  • Enzyme Modulation: Interaction studies suggest that this compound could modulate enzyme activities, impacting metabolic pathways critical for disease progression .

Synthesis

This compound can be synthesized through various methods:

  • Electrophilic Aromatic Substitution: This method allows for the introduction of bromine and trifluoromethyl groups onto the benzene ring.
  • Esterification Reactions: The carboxylic acid derivative can be esterified with ethanol to form the final product.

Each method has implications for yield, purity, and environmental impact.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-bromo-4-(difluoromethyl)benzoateC10_{10}H8_8BrF2_2O2_2Contains difluoromethyl group; different electronic effects due to fewer fluorine atoms
Ethyl 3-chloro-4-(trifluoromethyl)benzoateC10_{10}H8_8ClF3_3O2_2Chlorine instead of bromine; affects reactivity
Methyl 3-bromo-5-(trifluoromethyl)benzoateC10_{10}H8_8BrF3_3OMethyl group instead of ethyl; lower molecular weight

These comparisons highlight how variations in substituents can significantly alter biological activity and chemical reactivity.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study focusing on salicylanilide esters showed that certain derivatives exhibited potent antifungal activities against various strains, indicating that similar compounds like this compound may also have significant antimicrobial effects .
  • Anticancer Research : Investigations into related compounds have suggested mechanisms by which these molecules can inhibit cancer cell growth through modulation of key signaling pathways involved in cell proliferation .

Properties

IUPAC Name

ethyl 3-bromo-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSHWYNATMAQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673256
Record name Ethyl 3-bromo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214386-97-6
Record name Ethyl 3-bromo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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